molecular formula C15H13N3O B12557053 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 142267-22-9

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12557053
CAS No.: 142267-22-9
M. Wt: 251.28 g/mol
InChI Key: ZPJZQCTUNYHUDA-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of solvents like dimethylformamide (DMF) can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. It may bind to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific structural features and the presence of a methyl group on both the pyridine and phenyl rings

Properties

CAS No.

142267-22-9

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H13N3O/c1-10-5-7-12(8-6-10)18-11(2)17-15(19)13-4-3-9-16-14(13)18/h3-9H,1-2H3

InChI Key

ZPJZQCTUNYHUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=O)C3=C2N=CC=C3)C

Origin of Product

United States

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